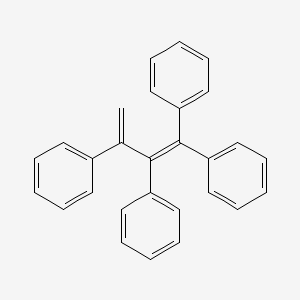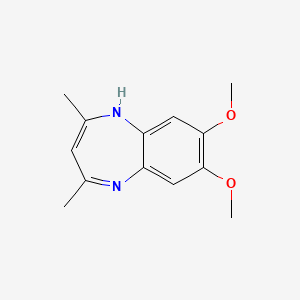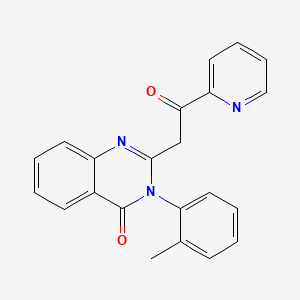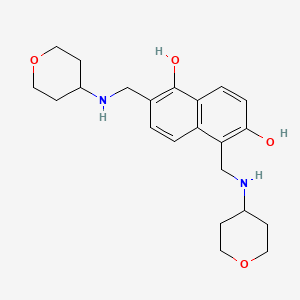
(Triphenylbuta-1,3-dienyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Triphenylbuta-1,3-dienyl)benzene is an organic compound with the molecular formula C28H22 It is characterized by a buta-1,3-diene backbone substituted with three phenyl groups and a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Triphenylbuta-1,3-dienyl)benzene typically involves the reaction of (E)-(2-bromovinyl)benzene with styrene under Heck reaction conditions. This process yields (1E,3E)-1,4-diphenylbuta-1,3-diene, which can then be further functionalized to obtain the desired compound . The reaction is carried out in the presence of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
(Triphenylbuta-1,3-dienyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
科学研究应用
(Triphenylbuta-1,3-dienyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
作用机制
The mechanism of action of (Triphenylbuta-1,3-dienyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
- (1,4,4-Triphenylbuta-1,3-dienyl)benzene
- (4-Substituted Buta-1,3-dienyl)triphenylphosphonium salts
Uniqueness
(Triphenylbuta-1,3-dienyl)benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
属性
CAS 编号 |
27236-84-6 |
|---|---|
分子式 |
C28H22 |
分子量 |
358.5 g/mol |
IUPAC 名称 |
1,1,3-triphenylbuta-1,3-dien-2-ylbenzene |
InChI |
InChI=1S/C28H22/c1-22(23-14-6-2-7-15-23)27(24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H2 |
InChI 键 |
KLZOQPDGMFKODC-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC=CC=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide](/img/structure/B12801285.png)


